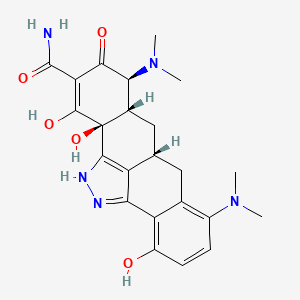![molecular formula C8H16O3 B1170559 2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) CAS No. 170114-50-8](/img/new.no-structure.jpg)
2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a diol and an aldehyde in the presence of an acid catalyst to promote the formation of the pyran ring. The reaction is usually carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is achieved through techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydrogen atoms in the pyran ring can be substituted with different functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biochemical outcomes. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-
- 2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]
Uniqueness
Compared to similar compounds, 2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) is unique due to its specific stereochemistry and functional groups. These features confer distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
170114-50-8 |
|---|---|
Fórmula molecular |
C8H16O3 |
Peso molecular |
0 |
Sinónimos |
2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(+-)-2-[[2,6-Dihydroxy-4-[[[3-(4-hydroxyphenyl)-2-[(naphthylsulfonyl)amino]propyl]oxy]carbonyl]phenyl]carbonyl]-3-hydroxybenzoic Acid](/img/structure/B1170497.png)
